2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Description

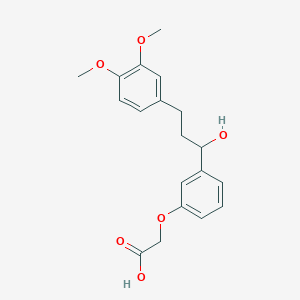

Chemical Structure & Synthesis The compound 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid (CAS: 2241594-62-5) features a central phenoxyacetic acid backbone substituted with a 3,4-dimethoxyphenyl group and a hydroxypropyl chain at the meta position. Its stereoisomer, (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid (CAS: 215169-00-9), has also been synthesized . The compound is synthesized via multi-step protocols involving esterification, coupling, and deprotection reactions, as described in Keenan et al. .

Applications

This molecule is a critical intermediate in the development of PROteolysis-Targeting Chimeras (PROTACs) and Phosphorylation-Targeting Chimeras (PhosTACs), which are bifunctional molecules designed to degrade or modulate specific proteins. For example, it has been used in conjugates targeting EGFR in cancer research .

Properties

IUPAC Name |

2-[3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-23-17-9-7-13(10-18(17)24-2)6-8-16(20)14-4-3-5-15(11-14)25-12-19(21)22/h3-5,7,9-11,16,20H,6,8,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXQNDKPMJSIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol.

Hydroxypropylation: The intermediate is then subjected to hydroxypropylation using a reagent such as propylene oxide under basic conditions to introduce the hydroxypropyl group.

Phenoxyacetic Acid Formation: The final step involves the reaction of the hydroxypropyl intermediate with chloroacetic acid in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It may act by:

Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

ortho-AP1867 (Ortho-AP Acid)

- Structure: Differs by incorporating a trimethoxyphenylbutanoyl-piperidine moiety.

- Activity : Used in PROTACs for rapid protein degradation (e.g., dTAGV-1 degrader). Its ortho-substitution enhances binding to E3 ligases like VHL, improving degradation efficiency .

- Key Data: Demonstrated 92% yield in synthesis and efficacy in degrading oncoproteins at nanomolar concentrations .

SLFb

- Structure: Features a 3,3-dimethyl-2-oxopentanoyl-piperidine group instead of trimethoxyphenyl.

- Activity : Inhibits Plasmodium FK506-binding protein 35 (FKBP35), a target for antimalarial drug development.

- Key Data : Achieved 92% yield and sub-micromolar IC₅₀ values in parasite inhibition assays .

NJS168

- Structure : Lacks the piperidine-carbonyl group, simplifying the scaffold.

- Activity : Shows moderate antimicrobial activity but lower specificity compared to PROTAC derivatives .

Curcumin Analogs (e.g., 3e and 3d)

- Structure: Cyclopentanone/cyclohexanone cores with dimethoxybenzylidene and acryloyl groups.

- Activity :

- Comparison : The target compound’s synthetic methoxy groups enhance metabolic stability, whereas natural analogs’ hydroxy groups improve antioxidant capacity but reduce bioavailability .

3-O-Feruloylquinic Acid

- Structure : Cyclohexanecarboxylic acid with hydroxy and methoxy substitutions.

- Activity : Antioxidant in coffee beans; less potent than synthetic derivatives but widely used in dietary supplements .

Functional Group Variations in Acetic Acid Derivatives

Impact of Substituents :

- Methoxy vs. Hydroxy Groups : Methoxy groups in the target compound improve lipophilicity and resistance to oxidation, favoring blood-brain barrier penetration. Hydroxy groups in caffeic acid enhance radical scavenging but increase susceptibility to glucuronidation .

- Phenoxy Linker: The phenoxyacetic acid moiety in the target compound enables conjugation to E3 ligase ligands, a feature absent in simpler analogs like 2-(3,4-dimethoxyphenyl)acetic acid .

Research Findings and Trends

- Synthetic Versatility : The target compound’s modular structure allows for rapid generation of derivatives with varied E3 ligase binders (e.g., VHL, CRBN) .

- Biological Specificity : Compared to natural antioxidants, its synthetic analogs exhibit higher target specificity but lower broad-spectrum activity .

- Thermodynamic Stability : Piperidine-containing derivatives (e.g., ortho-AP1867) show improved proteolytic stability over hydroxypropyl variants .

Biological Activity

2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid, also known by its CAS number 215169-00-9, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C19H22O6

- Molecular Weight : 346.37 g/mol

- IUPAC Name : (R)-2-(3-(3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

- Structure : The compound features a complex structure that includes methoxy groups and a hydroxypropyl chain, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of phenolic structures allows the compound to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation.

- Anticancer Potential : Preliminary studies suggest that the compound could induce apoptosis in cancer cells by modulating key signaling pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It effectively reduces the levels of reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound can inhibit the growth of certain cancer cell lines. For instance:

- Case Study 1 : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

- Case Study 2 : Another study reported similar effects on HepG2 liver cancer cells, where the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

The compound has been shown to downregulate inflammatory markers such as TNF-alpha and IL-6 in various models. This suggests its potential application in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of phenolic intermediates followed by hydroxylation and ester hydrolysis. For example, coupling 3,4-dimethoxyphenylpropyl intermediates with phenoxyacetic acid derivatives under reflux with ACE-Cl and K₂CO₃ in dichloroethane (DCE) can yield the target compound. Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst selection (e.g., Na(OAc)₃BH for reductive amination steps). Post-reaction purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenolic and acetic acid moieties. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., expected [M+H]⁺ peaks). Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O). For purity assessment, HPLC with UV detection (e.g., λ = 254 nm) is recommended, particularly if chiral impurities are suspected .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Monitor degradation products via HPLC-MS. For aqueous solutions, assess pH-dependent stability (pH 3–9) and oxidative stability using H₂O₂. Solid-state stability can be evaluated using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical inconsistencies in synthetic batches, particularly at the 1-hydroxypropyl moiety?

- Methodological Answer : Chiral separation techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® OD with 20% MeOH-DMEA in CO₂), can isolate enantiomers. Assign absolute configurations using circular dichroism (CD) spectroscopy or X-ray crystallography. Computational methods (e.g., DFT calculations) can predict energetically favorable stereoisomers .

Q. How should researchers design assays to evaluate the compound’s bioactivity, given its structural similarity to known pharmacological intermediates?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, if the compound shares features with anti-inflammatory agents (e.g., phenolic groups), use COX-1/COX-2 inhibition assays. For receptor-binding studies, employ surface plasmon resonance (SPR) or fluorescence polarization. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT on HEK293 cells) are critical for validating selectivity .

Q. What methodologies address contradictory data in solubility and partition coefficient (LogP) measurements across studies?

- Methodological Answer : Standardize solubility measurements using the shake-flask method in buffered solutions (pH 7.4). For LogP discrepancies, compare experimental values (e.g., octanol-water partitioning) with computational predictions (e.g., ChemAxon or ACD/Labs). Validate results via collaborative inter-laboratory studies to rule out instrumentation bias .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be utilized to study metabolic pathways or degradation mechanisms?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the acetic acid moiety) using labeled precursors (e.g., ¹³C-acetic anhydride). Track metabolic fate via LC-MS/MS in in vitro hepatocyte models or in vivo rodent studies. For degradation, use accelerated mass spectrometry (AMS) to identify fragment ions originating from labeled positions .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent responses in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., time vs. concentration), apply ANOVA with post-hoc Tukey tests. Machine learning tools (e.g., random forest regression) can identify hidden correlations between structural features and bioactivity .

Q. How should researchers design control experiments to distinguish between direct and off-target effects in mechanistic studies?

- Methodological Answer : Include negative controls (e.g., structurally similar inert analogs) and positive controls (e.g., known inhibitors/agonists). Use CRISPR-Cas9 knockout models or RNAi silencing to confirm target specificity. For enzyme studies, pre-incubate with irreversible inhibitors to validate activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.